molecular formula C13H12ClNO3S B2861880 4-chlorobenzyl N-(3-methoxy-2-thienyl)carbamate CAS No. 477845-97-9

4-chlorobenzyl N-(3-methoxy-2-thienyl)carbamate

Cat. No. B2861880
CAS RN: 477845-97-9
M. Wt: 297.75
InChI Key: GGQXNMMCXCGZOZ-UHFFFAOYSA-N
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Description

4-Chlorobenzyl N-(3-methoxy-2-thienyl)carbamate (CB-MTC) is a synthetic organic compound that is used in various scientific research applications. It is a member of the carbamate family of compounds, which are known for their ability to form strong covalent bonds with other molecules. CB-MTC is a versatile compound that has been used in a variety of laboratory experiments, including those involving protein-ligand interactions, enzyme inhibition, and cell signaling.

Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives, which include the core structure of our compound of interest, have been extensively studied for their anticancer properties . The presence of a thiophene ring is common in molecules exhibiting significant anticancer activity. Research has shown that modifications to the thiophene moiety can lead to compounds with potential use in chemotherapy, targeting various forms of cancer.

Organic Electronics: Semiconductors

The thiophene ring is a crucial component in the development of organic semiconductors . Compounds with thiophene units are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The electronic properties of these compounds can be fine-tuned by modifying the thiophene structure, which is a key area of research in material science.

Neuroprotection: Oxidative Stress Management

Derivatives of 4-chlorophenyl compounds have shown promise in neuroprotective applications. Specifically, they have been reported to exhibit antioxidant and immunomodulatory properties, which can improve depression-like behavior and cognitive impairment in animal models . This suggests potential applications in managing oxidative stress-related neurological disorders.

Anti-inflammatory Drugs

Thiophene derivatives are known to possess anti-inflammatory properties . This makes them valuable in the design of nonsteroidal anti-inflammatory drugs (NSAIDs). The modification of the thiophene ring can lead to new compounds that can be used to treat inflammatory conditions without the side effects associated with traditional NSAIDs.

Antimicrobial Agents

The antimicrobial properties of thiophene-containing compounds are well-documented . These compounds can be used to develop new antibiotics and antifungal agents. Research in this field focuses on synthesizing thiophene derivatives that can combat resistant strains of bacteria and fungi.

Anesthetics and Pain Management

Thiophene derivatives have been used in the development of local anesthetics and pain management drugs . For example, articaine, which contains a thiophene ring, is a widely used dental anesthetic in Europe. Research continues to explore thiophene-based compounds for their potential use in safer and more effective anesthetics.

properties

IUPAC Name

(4-chlorophenyl)methyl N-(3-methoxythiophen-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3S/c1-17-11-6-7-19-12(11)15-13(16)18-8-9-2-4-10(14)5-3-9/h2-7H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQXNMMCXCGZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC=C1)NC(=O)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301326377
Record name (4-chlorophenyl)methyl N-(3-methoxythiophen-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301326377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666185
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-chlorobenzyl N-(3-methoxy-2-thienyl)carbamate

CAS RN

477845-97-9
Record name (4-chlorophenyl)methyl N-(3-methoxythiophen-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301326377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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